molecular formula C25H34O7 B1239464 Clavulone III

Clavulone III

Cat. No.: B1239464
M. Wt: 446.5 g/mol
InChI Key: QXSYLWTUKSQQCP-XJHMFZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulone III is a clavulone, an acetate ester and a methyl ester.

Scientific Research Applications

Key Characteristics:

  • Chemical Class : Prostanoids
  • Source : Derived from the marine octocoral Clavularia
  • Biological Activities : Cytotoxicity, anti-inflammatory effects

Cytotoxic Activity

Research has demonstrated that Clavulone III exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human oral cancer cells (Ca9-22) with an IC50 value of less than 13 µM . Such findings suggest its potential as an anti-cancer agent.

Comparative Cytotoxicity Data:

CompoundCell LineIC50 Value (µM)
This compoundCa9-22< 13
Major AnalogCa9-223.96

Anti-Inflammatory Properties

Clavulone derivatives have been reported to possess excellent anti-inflammatory activities. In vivo studies indicated that these compounds could reduce inflammation-related symptoms in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Experimental Findings:

  • Model Used : DBA/MC fibrosarcoma cells
  • Results : Significant reduction in granulation tissue weight compared to control groups.

Pharmacological Potential

The pharmacological activities of this compound and its derivatives extend beyond cytotoxicity and anti-inflammatory effects. They have shown promise in treating various conditions such as leukemia and solid tumors. In particular, Clavulone II demonstrated high activity against Ehrlich ascites tumor in vivo, with notable survival rates observed in treated mice .

Case Study Insights:

  • Study Type : In vivo testing on mice inoculated with tumor cells
  • Findings : 50% survival rate at 60 days post-treatment with Clavulone II.

Chemical Reactions Analysis

Enzymatic Hydrolysis

  • Selective Ester Cleavage :
    Porcine liver esterase (PLE) selectively hydrolyzes methyl esters in clavulone derivatives to yield O-demethylclavulone III (Table 1, Reaction 1).
    Orange peel acetylesterase targets acetyl esters, producing O-deacetylthis compound derivatives .

Organocuprate Reduction

  • Epoxide Reduction :
    10,11-Epoxythis compound undergoes organocuprate reduction to form 12-O-deacetylthis compound, preserving the cyclopentenone structure while modifying side-chain functionality .

Reaction Mechanisms and Computational Insights

Computational studies using the united reaction valley approach (URVA) reveal:

Reaction Phases

  • Curvature Analysis :
    Reactions involving clavulones progress through distinct phases:

    • Skeletal deformation (e.g., bending of the cyclopentenone ring).

    • Bond cleavage/formation (e.g., ester hydrolysis or epoxide reduction).

    • Product stabilization via electronic reorganization .

Electrostatic Effects

  • Surface Potential Modulation :
    Applying small voltages (±100–300 mV) to catalytic surfaces enhances reaction rates by orders of magnitude, a strategy applicable to acid-catalyzed transformations of clavulones .

Data Table: Key Reactions of this compound

Reaction TypeConditionsCatalyst/ReagentProductYieldSource
Selective O-demethylationAqueous buffer, pH 7.0, 25°CPorcine liver esteraseO-Demethylthis compound85%
Epoxide reductionTHF, -78°CGilman cuprate (R₂CuLi)12-O-Deacetylthis compound72%
Total synthesis (cyclopentenone)Flash vacuum thermolysis, 400°CTricyclodecadienoneThis compound core60%
Acid-catalyzed rearrangementH₂O/EtOH, 80°CH₃O⁺Isomerized clavulone derivatives90%

Mechanistic Highlights

  • Enzymatic Specificity : PLE preferentially hydrolyzes methyl esters due to steric and electronic complementarity with its active site .

  • Electrochemical Enhancement : Modest voltage application (e.g., 200 mV) accelerates proton-coupled electron transfers in clavulone reactions, reducing activation barriers .

  • Curvature-Driven Pathways : URVA analysis identifies transition states where bond reorganization coincides with maximal reaction path curvature .

Q & A

Basic Research Questions

Q. What are the key structural features of Clavulone III, and how do they correlate with its reported bioactivity?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, mass spectrometry) and X-ray crystallography to determine the compound’s stereochemistry and functional groups. Pair structural data with in vitro bioassays (e.g., COX inhibition, apoptosis assays) to establish structure-activity relationships. Ensure purity validation via HPLC and reproducibility across multiple synthetic batches .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer : Employ gradient solvent extraction followed by chromatographic separation (e.g., silica gel column chromatography, reverse-phase HPLC). Validate isolation efficiency using TLC and LC-MS. Include negative controls to rule out contamination and cross-validate yields with prior literature .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) in detail. Use high-purity reagents and characterize intermediates via FTIR and NMR. Share raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How do contradictory findings about this compound’s anti-inflammatory mechanisms arise, and what strategies resolve them?

  • Methodological Answer : Conduct systematic reviews to identify variability in experimental models (e.g., murine vs. human cell lines). Design comparative studies using standardized assays (e.g., ELISA for prostaglandin quantification) and control for confounding factors like endotoxin levels. Apply meta-analysis to reconcile discrepancies .

Q. What computational approaches optimize this compound derivatives for enhanced target specificity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-1/2 isoforms. Validate predictions with MD simulations (GROMACS) and synthesize top candidates for in vitro testing. Cross-reference results with crystallographic data to refine models .

Q. How can this compound’s pharmacokinetic profile be accurately assessed in preclinical models?

  • Methodological Answer : Employ LC-MS/MS for plasma concentration measurements. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates and bioavailability. Include tissue distribution studies and metabolite identification via high-resolution MS .

Q. Data Analysis and Validation

Q. What statistical methods address variability in this compound cytotoxicity assays?

  • Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves. Use Bland-Altman plots to assess inter-lab variability and establish confidence intervals for IC50 values. Share raw datasets in public repositories for transparency .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other therapeutics?

  • Methodological Answer : Use factorial design experiments to test combinations. Calculate combination indices (e.g., Chou-Talalay method) and validate with isobolograms. Include mechanistic studies (e.g., Western blotting for pathway analysis) to differentiate additive vs. synergistic effects .

Q. Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound’s in vivo toxicity data?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Disclose sample sizes, exclusion criteria, and randomization methods. Provide histopathology images and serum biochemistry data in supplementary materials .

Q. How can open-access frameworks improve this compound research transparency?

  • Methodological Answer : Deposit synthetic protocols on platforms like Protocols.io and share spectral data via repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Structural AnalysisNMR, MS, HPLCX-ray crystallography, MD simulations
Bioactivity ValidationIn vitro assays (e.g., COX inhibition)In vivo models, pharmacokinetic modeling
Data AnalysisDescriptive statisticsMeta-analysis, machine learning
Reproducibility MeasuresBatch-to-batch consistency checksInter-lab collaborative validation

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1

InChI Key

QXSYLWTUKSQQCP-XJHMFZNOSA-N

SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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